molecular formula C17H17NO3 B6407726 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% CAS No. 1262008-21-8

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%

Cat. No. B6407726
CAS RN: 1262008-21-8
M. Wt: 283.32 g/mol
InChI Key: WGHJMTBQKHKWER-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% (hereafter referred to as 2-DMAPB) is an organic compound used in a variety of scientific research applications. It is a versatile molecule that has a wide range of applications in the fields of biochemistry, physiology, and synthetic chemistry. 2-DMAPB is a derivative of benzoic acid, a naturally occurring compound found in many plants and animals. It has a unique structure that allows it to interact with a variety of biological molecules, making it a valuable tool in the field of research.

Scientific Research Applications

2-DMAPB has a wide range of applications in scientific research. It is commonly used as a ligand in the study of protein-ligand interactions, as it has a high affinity for many proteins. It has also been used in the study of enzyme kinetics, as it can be used as an inhibitor of certain enzymes. In addition, 2-DMAPB has been used in the study of cell signaling pathways, as it can modulate the activity of certain receptor proteins.

Mechanism of Action

2-DMAPB is thought to act by binding to certain proteins in the cell. This binding can either activate or inhibit the activity of the protein, depending on the nature of the interaction. The exact mechanism of action is still being studied, but it is thought that the binding of 2-DMAPB to the protein alters its structure, resulting in a change in its function.
Biochemical and Physiological Effects
2-DMAPB has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to modulate the activity of certain receptor proteins, resulting in changes in cell signaling pathways. It has also been shown to inhibit the activity of certain enzymes, resulting in changes in the metabolism of cells. In animal studies, 2-DMAPB has been shown to have anti-inflammatory effects, as well as to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

2-DMAPB has a number of advantages for lab experiments. It is a relatively inexpensive compound, making it an attractive choice for researchers. It is also easy to synthesize, allowing researchers to produce large quantities of the compound. In addition, 2-DMAPB has a wide range of applications in scientific research, making it a versatile tool for researchers.
The main limitation of 2-DMAPB is that it is not very stable in the presence of light and oxygen. This means that it must be stored in a dark, oxygen-free environment to prevent degradation. In addition, it is not soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 2-DMAPB are still being explored. One area of research is the use of 2-DMAPB as a drug delivery system. The compound has been shown to be able to target specific proteins in the body, making it a potential tool for delivering drugs to specific sites. In addition, 2-DMAPB could be used to study the effects of different drugs on different cell types, as its structure allows it to interact with a variety of proteins. Finally, 2-DMAPB could be used to study the effects of environmental toxins on cells, as its structure allows it to interact with certain toxins.

Synthesis Methods

2-DMAPB is synthesized using a two-step process. The first step involves the reaction of dimethylaminocarbonyl chloride with 5-methylbenzoic acid. The resulting product is then reacted with dimethylamine to form the desired product. The reaction is carried out under basic conditions and is usually carried out in the presence of a catalyst such as pyridine or triethylamine. The reaction yields a 95% pure product.

properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-8-14(15(9-11)17(20)21)12-5-4-6-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHJMTBQKHKWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691301
Record name 3'-(Dimethylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid

CAS RN

1262008-21-8
Record name 3'-(Dimethylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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